molecular formula C12H16FN3O B1468435 2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide CAS No. 1458143-20-8

2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide

Cat. No. B1468435
CAS RN: 1458143-20-8
M. Wt: 237.27 g/mol
InChI Key: BIMRWQYVRXJQSR-UHFFFAOYSA-N
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Description

“2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide” is a chemical compound. It is also known as "®-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone" . This compound is used for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide” include its molecular formula (C11H13FN2O), melting point, boiling point, and density .

Scientific Research Applications

Synthesis and Chemical Properties

Several studies have investigated the synthesis and chemical properties of various acetamide derivatives, providing insights into their structural characteristics and potential applications in medicinal chemistry. For example, Mphahlele et al. (2017) synthesized a series of N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides and evaluated their in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The molecular docking analysis suggested a potential mode of action against the plasmodial parasite by hindering the entry of lactate into the parasite lactate dehydrogenase (pLDH) (Mphahlele, Mmonwa, & Choong, 2017). Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide and confirmed its anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma, Anthal, Geetha, Al-Ostoot, Mohammed, Khanum, Sridhar, & Kant, 2018).

Advanced Imaging and Diagnostic Tools

The development of advanced imaging and diagnostic tools also benefits from the study of acetamide derivatives. Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with positron emission tomography. This study highlighted the synthesis of DPA-714 and its tosyloxy derivative, precursors for labelling with fluorine-18, indicating the role of such compounds in in vivo imaging (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Antiviral and Antimicrobial Applications

Acetamide derivatives have also been investigated for their antiviral and antimicrobial properties. Mary et al. (2020) synthesized and characterized a novel antiviral active molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, showing its potential against SARS-CoV-2 protein through molecular docking studies. This study provided quantum chemical insight into the molecule's structure and interactions, indicating its relevance in the context of the COVID-19 pandemic (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020). Mistry, Desai, & Intwala (2009) synthesized novel thiazolidinone and acetidinone derivatives and evaluated their antimicrobial activity against different microorganisms, highlighting the potential of acetamide derivatives in combating microbial infections (Mistry, Desai, & Intwala, 2009).

properties

IUPAC Name

2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN3O/c13-10-3-1-2-4-11(10)15-12(17)8-16-6-5-9(14)7-16/h1-4,9H,5-8,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMRWQYVRXJQSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)CC(=O)NC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminopyrrolidin-1-yl)-N-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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